4,7-Decadienal
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Overview
Description
4,7-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive aroma, often described as having a deep fat flavor, reminiscent of chicken, and at lower concentrations, it can have citrus-like notes. It is found naturally in various food items such as butter, cooked beef, fish, potato chips, roasted peanuts, buckwheat, and wheat bread crumbs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Decadienal can be synthesized through the biocatalytic oxidation of fatty acids. One common method involves the use of enzymes released from plant extracts to oxidize a fatty acid preparation. This process typically results in a mixture containing this compound along with other compounds, which can then be separated using hydrophobic adsorbents .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of lipid oxidation. For example, during the processing of certain fish species like grouper, lipid oxidation can lead to the formation of this compound. This compound can then be isolated and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,7-Decadienal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition Reactions: Saturated aldehydes or alcohols, depending on the specific conditions and reagents used
Scientific Research Applications
Mechanism of Action
The mechanism by which 4,7-Decadienal exerts its effects involves several molecular targets and pathways:
Protein Interaction: It can bind to myofibrillar proteins, altering their conformation and leading to oxidative degradation.
Inflammatory Pathways: this compound has been shown to interact with proteins such as Hsp90 and 14-3-3ζ, which are involved in inflammatory responses.
Comparison with Similar Compounds
4,7-Decadienal is similar to other polyunsaturated aldehydes such as:
2,4-Decadienal: Known for its fatty aroma and found in various food items.
2,4-Nonadienal: Another aldehyde with a similar structure but different sensory properties.
2,4-Heptadienal: A shorter-chain aldehyde with distinct odor characteristics.
Uniqueness: What sets this compound apart is its specific aroma profile and its significant role in lipid oxidation processes. Its ability to induce specific protein conformational changes and inflammatory responses also highlights its unique biological activity .
Properties
CAS No. |
934534-30-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
deca-4,7-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3 |
InChI Key |
MZLGFRRNMCCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCC=O |
Origin of Product |
United States |
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